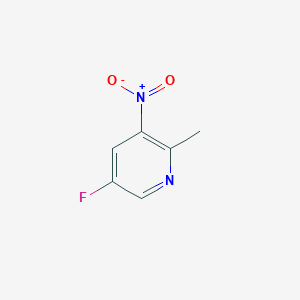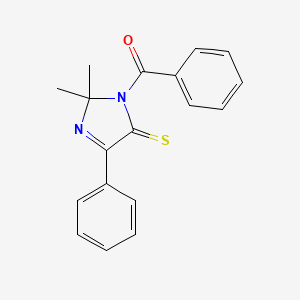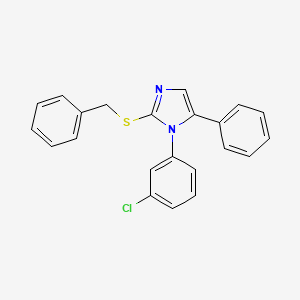
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is an intriguing compound often studied for its potential applications in various scientific fields. Its complex structure suggests diverse functionality and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can involve several steps:
Starting Materials: : Begin with readily available precursors such as dimethylamine, 1-methyl-1H-pyrrole, thiophene-2-carbaldehyde, and appropriate isocyanates.
Reaction Conditions: : Use standard laboratory conditions with specific solvents (like dichloromethane) and catalysts (such as DBU) to promote reactions.
Industrial Production Methods
For large-scale production, optimization of reaction conditions for maximum yield and purity is essential. This includes controlled temperatures, pressures, and the use of automated systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : Can be oxidized using reagents like mCPBA.
Reduction: : Reduction reactions may use agents such as lithium aluminium hydride.
Substitution: : Electrophilic and nucleophilic substitutions are common, facilitated by the presence of the amino and thiophene groups.
Common Reagents and Conditions Used in These Reactions
Oxidizing agents: : mCPBA
Reducing agents: : Lithium aluminium hydride
Substitution reagents: : Various halides and nucleophiles
Major Products Formed from These Reactions
Oxidation can lead to the formation of corresponding N-oxides.
Reduction typically yields the more saturated analogs.
Substitution reactions can yield a variety of functionalized derivatives.
科学研究应用
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has several applications:
Chemistry: : Used in the development of novel chemical reactions and catalysts.
Biology: : Studied for its potential as a biochemical tool for targeting specific molecular pathways.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism by which the compound exerts its effects
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-(thiophen-2-ylmethyl)urea may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways can vary based on the biological or chemical context.
相似化合物的比较
Comparing this compound to similar structures can highlight its unique features.
1-(2-(dimethylamino)-2-(1H-indol-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea: : The indole ring provides different biological activities.
1-(2-(dimethylamino)-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea: : The phenyl group affects the compound's reactivity and binding properties.
These comparisons show that while similar compounds may share some properties, each has unique features that can influence their applications and mechanisms of action.
属性
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-18(2)14(13-7-4-8-19(13)3)11-17-15(20)16-10-12-6-5-9-21-12/h4-9,14H,10-11H2,1-3H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCALFFNBJBIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NCC2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2941760.png)
![3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE](/img/structure/B2941761.png)
![(S)-11-Dimethoxymethyl-4-ethyl-4-hydroxy-1,12-dihydro-4H-2-oxa-6,12a-diaza-dibenzo[b,h]fluorene-3,13-dione](/img/structure/B2941766.png)

![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2941768.png)
![4-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]phenol](/img/structure/B2941770.png)
![5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2941771.png)
![7-(4-chlorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941773.png)




![1-[(1-benzylpiperidin-4-yl)methyl]-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2941781.png)
![1-(4-methoxybenzyl)-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2941783.png)
